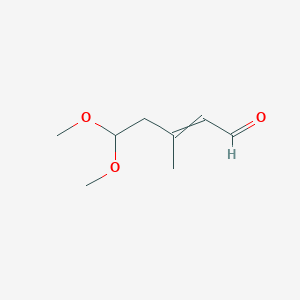![molecular formula C10H12N2S2 B14310915 [1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile CAS No. 112424-99-4](/img/structure/B14310915.png)
[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile is an organic compound with the molecular formula C10H12N2S2 It is known for its unique structure, which includes two methylsulfanyl groups attached to a pent-1-en-3-ylidene backbone, and two nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pent-1-en-3-ylidene precursor with methylsulfanyl reagents in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in nucleophilic addition reactions, while the methylsulfanyl groups can undergo oxidation or substitution. These interactions can modulate various biochemical pathways and molecular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedinitrile, [1-ethyl-3,3-bis(methylthio)-2-propenylidene]: Similar structure but with an ethyl group instead of a pentyl group.
Dodecylbenzene sulfonate: Contains sulfonate groups and is used in different applications.
Uniqueness
[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile is unique due to its specific combination of functional groups and its potential reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
112424-99-4 |
|---|---|
Molekularformel |
C10H12N2S2 |
Molekulargewicht |
224.4 g/mol |
IUPAC-Name |
2-[1,1-bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C10H12N2S2/c1-4-8(9(6-11)7-12)5-10(13-2)14-3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
YYQLXXOJAICCAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(C#N)C#N)C=C(SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)
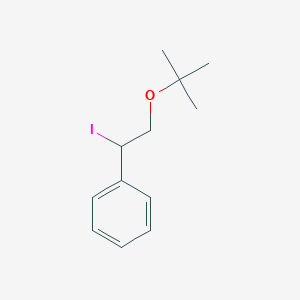
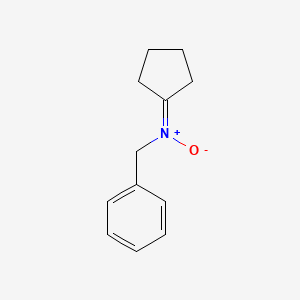
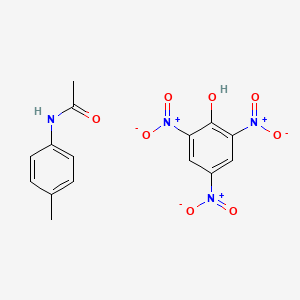
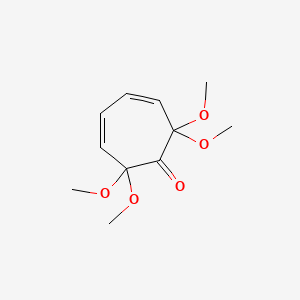
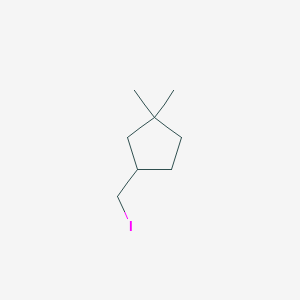
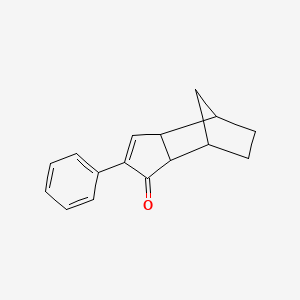
![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)
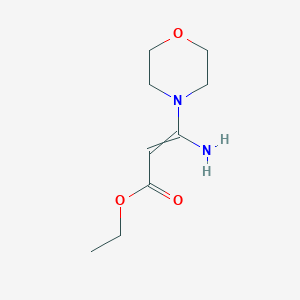
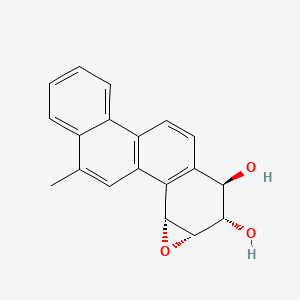

![5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide](/img/structure/B14310906.png)
